molecular formula C13H21N3O3S B2629316 4-{[1-(Butane-1-sulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine CAS No. 2034247-53-3

4-{[1-(Butane-1-sulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine

Cat. No. B2629316
CAS RN: 2034247-53-3
M. Wt: 299.39
InChI Key: PAIRHIAHULIXNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-{[1-(Butane-1-sulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of various diseases .


Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrrolidine derivatives can generally be synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the pyrrolidine ring and various functional groups. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrrolidine derivatives can undergo a variety of reactions, including those involving the functional groups attached to the ring .

Scientific Research Applications

Antimicrobial Evaluation

The compound has been studied for its potential in antimicrobial applications. Fadda et al. (2016) described the synthesis of sulfonate derivatives containing butane-1-sulfonyl groups, which showed high activity against Gram-positive and Gram-negative bacteria, as well as tested fungi (Fadda, El-Mekawy, & AbdelAal, 2016).

Synthetic Methodologies

Benetti et al. (2002) explored the synthesis of 2,5-disubstituted pyrroles and pyrrolidines using compounds including 4-(3-Pyrrolyl)butane-sulfonate, a structurally similar compound, demonstrating the compound's utility in the synthesis of heterocyclic compounds (Benetti, Risi, Marchetti, Pollini, & Zanirato, 2002).

Electropolymerization Studies

Hwang et al. (1997) conducted studies on electropolymerization of pyrrole and poly(4-(3-Pyrrolyl)butane-sulfonate) films, which is relevant for applications in conductive polymer technology (Hwang, Shieh, Chieh, Liaw, & Li, 1997).

Nonlinear Optical Analysis

Antony et al. (2019) synthesized a π-conjugated organic material based on a methyl pyridinium compound of 4-(4-(4-(dimethylamino) phenyl)buta-1,3-dienyl)-1-methylpyridinium p-styrenesulfonate hydrate, demonstrating its application in nonlinear optical analysis (Antony, Sundaram, Ramaclus, Inglebert, Raj, Dominique, Hegde, Vinitha, & Sagayaraj, 2019).

Catalytic Activity in Alkylation Reactions

Elavarasan et al. (2011) studied the use of sulfonic acid functional ionic liquids with butane-sultone for catalytic activity in alkylation reactions, highlighting the compound's role in facilitating chemical reactions (Elavarasan, Kondamudi, & Upadhyayula, 2011).

Structural Studies in Medicinal Chemistry

Duan et al. (2019) reported the structure-based discovery of phenyl (3-phenylpyrrolidin-3-yl)sulfones, which are selective, orally active inverse agonists, indicating the compound's significance in medicinal chemistry (Duan, Lu, Jiang, Stachura, Weigelt, Sack, Khan, Ruzanov, Galella, Wu, Yarde, Shen, Shuster, Borowski, Xie, Zhang, Vanteru, Gupta, Mathur, Zhao, Foster, Salter-Cid, Carter, & Dhar, 2019).

Spin-Crossover and Phase Changes in Inorganic Chemistry

Cook et al. (2015) investigated the iron(II) complexes of 4-sulfanyl-, 4-sulfinyl- and 4-sulfonyl-2,6-dipyrazolylpyridine ligands, showing the compound's role in studying spin-crossover and crystallographic phase changes (Cook, Kulmaczewski, Barrett, & Halcrow, 2015).

Future Directions

Future research could involve further exploration of the biological activity of this compound and similar pyrrolidine derivatives. This could include studies on their synthesis, mechanism of action, and potential applications in drug discovery .

properties

IUPAC Name

4-(1-butylsulfonylpyrrolidin-3-yl)oxy-2-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O3S/c1-3-4-9-20(17,18)16-8-6-12(10-16)19-13-5-7-14-11(2)15-13/h5,7,12H,3-4,6,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAIRHIAHULIXNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)N1CCC(C1)OC2=NC(=NC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[1-(Butane-1-sulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.